REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:8]1[CH:23]=[CH:22][C:11]([O:12][C:13]2[N:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15](Cl)=[O:16])=[CH:10][CH:9]=1)(=[O:7])[CH3:6].O>[N+](C1C=CC=CC=1)([O-])=O>[C:5]([C:8]1[CH:23]=[CH:22][C:11]2[O:12][C:13]3=[N:21][CH:20]=[CH:19][CH:18]=[C:14]3[C:15](=[O:16])[C:10]=2[CH:9]=1)(=[O:7])[CH3:6] |f:0.1.2.3|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
2-(p-acetylphenoxy)nicotinoyl chloride
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(OC2=C(C(=O)Cl)C=CC=N2)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
After removing the nitrobenzene
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the extract is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |